molecular formula C18H19N7O B2420557 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide CAS No. 2034582-22-2

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Katalognummer B2420557
CAS-Nummer: 2034582-22-2
Molekulargewicht: 349.398
InChI-Schlüssel: AVOFQSMMYVNESJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A novel series of compounds including pyrazolopyrimidines have been synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. These compounds have shown significant potential in cancer treatment and inflammation reduction due to their structure-activity relationships. The synthesis process involves condensation reactions and treatment with various reagents to obtain the desired products. The biological activities of these compounds were determined through screening against cancer cell lines and 5-lipoxygenase enzyme inhibition assays, demonstrating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antituberculosis Activity

Another significant application is in the development of antituberculosis agents. Compounds related to pyrimidine derivatives have been synthesized and tested against various tuberculosis strains, including multi- and extensive drug-resistant strains. These studies have shown that some derivatives exhibit potent activity against tuberculosis, highlighting their potential as new therapeutic options for treating this infectious disease. The selective potency and encouraging pharmacokinetics of these compounds further support their development as antituberculosis drugs (Moraski et al., 2011).

Antimicrobial and Antitubercular Activities

The synthesis of novel pyrimidine-azitidinone analogues and their evaluation for antimicrobial and antitubercular activities have also been explored. These compounds have been tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing promising results. The process involves the condensation of aromatic amines with N-phenylacetamide, followed by various reactions to obtain the final azetidinone analogues. The antimicrobial and antitubercular activities of these analogues suggest their potential as templates for designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Antioxidant Activities

Moreover, the synthesis and evaluation of antioxidant activities of new compounds incorporating the pyrazole and pyrimidine moieties have been investigated. These studies have focused on the development of compounds with potential neuroprotective and anti-inflammatory properties. The antioxidant activities were assessed through various assays, indicating that some of these novel compounds exhibit significant antioxidant properties. This research highlights the importance of pyrazole and pyrimidine derivatives in developing new therapeutic agents with antioxidant activities (Mohamed & El-Sayed, 2019).

Eigenschaften

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-pyridin-2-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-12-7-13(2)25(23-12)17-8-16(20-11-21-17)24-9-14(10-24)18(26)22-15-5-3-4-6-19-15/h3-8,11,14H,9-10H2,1-2H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOFQSMMYVNESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.